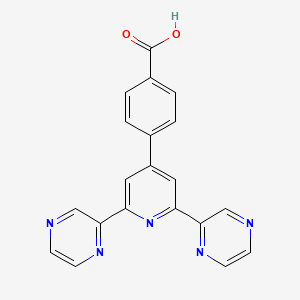

4-(2,6-Di(pyrazin-2-yl)pyridin-4-yl)benzoic acid

Description

4-(2,6-Di(pyrazin-2-yl)pyridin-4-yl)benzoic acid (abbreviated as H₂L or Hbppc in some studies) is a tridentate ligand featuring a central pyridine ring substituted with two pyrazine groups at the 2- and 6-positions, along with a benzoic acid moiety at the 4-position. This ligand, with the molecular formula C₂₀H₁₃N₅O₂ and a molecular weight of 355.35 g/mol, is synthesized via modified Kröhnke reaction protocols under hydrothermal conditions . Its crystal structure, determined by single-crystal X-ray diffraction (SCXRD), reveals orthorhombic symmetry (space group Pbca) and extensive intermolecular interactions, including O–H···O and C–H···N hydrogen bonds, as well as aromatic π-π stacking interactions . These features enable its use in constructing coordination polymers with transition metals like Zn²⁺ and Mn²⁺, which exhibit applications in luminescence and supramolecular assembly .

Properties

Molecular Formula |

C20H13N5O2 |

|---|---|

Molecular Weight |

355.3 g/mol |

IUPAC Name |

4-[2,6-di(pyrazin-2-yl)pyridin-4-yl]benzoic acid |

InChI |

InChI=1S/C20H13N5O2/c26-20(27)14-3-1-13(2-4-14)15-9-16(18-11-21-5-7-23-18)25-17(10-15)19-12-22-6-8-24-19/h1-12H,(H,26,27) |

InChI Key |

AEROLZSNRNUZOT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=NC(=C2)C3=NC=CN=C3)C4=NC=CN=C4)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Key Synthetic Steps and Conditions

Detailed Reaction Conditions and Notes

Suzuki-Miyaura Cross-Coupling: The palladium-catalyzed cross-coupling between 4-bromopyridine hydrochloride and 4-carboxyphenylboronic acid in the presence of sodium carbonate base and tetrakis(triphenylphosphine)palladium(0) catalyst in toluene solvent at reflux for 10 hours is a key step to form the biaryl core.

Thionyl Chloride Activation: The carboxylic acid intermediate is converted to the corresponding acid chloride by refluxing with thionyl chloride at 80 °C. This reactive intermediate facilitates subsequent amide bond formation with amino-containing substrates.

Amide Coupling: Using carbodiimide reagents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC.HCl) in anhydrous solvents like DMF and THF, the coupling between 4-(pyrazin-2-yl)benzoic acid and amine derivatives proceeds at room temperature over 18 hours, yielding amide-linked products that are purified by chromatographic methods.

Use of TBTU for Ester Activation: The uronium salt O-Benztriazol-1-yl-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) is used along with 4-methylmorpholine in DMF to activate esters for coupling reactions, allowing efficient bond formation under mild conditions.

Summary Table of Preparation Methods

| Preparation Stage | Reagents | Solvent | Catalyst | Temperature | Time | Yield | Purification Method |

|---|---|---|---|---|---|---|---|

| Suzuki Coupling | 4-bromopyridine hydrochloride, 4-carboxyphenylboronic acid, Na$$2$$CO$$3$$ | Toluene | Pd(PPh$$3$$)$$4$$ | Reflux (~110 °C) | 10 h | ~70% | Filtration, drying |

| Acid Chloride Formation | Thionyl chloride | Neat or reflux | - | 80 °C | Not specified | - | Evaporation to dryness |

| Amide Bond Formation | Amino acid derivatives, EDC.HCl, DMAP | DMF/THF | - | Room temp | 18 h | ~70% | Silica gel chromatography |

| Ester Activation & Coupling | TBTU, 4-methylmorpholine | DMF | - | Ambient | Overnight | Not specified | Crystallization from water |

Research Results and Observations

The Suzuki coupling step is critical and generally provides good yields (~70%) of the biaryl intermediate, which is stable and can be isolated as a white solid.

The subsequent conversion to acid chloride and coupling with amine derivatives proceeds smoothly under mild conditions without significant side reactions.

Carbodiimide-mediated amide bond formation is a reliable method for attaching the pyrazinyl substituents to the benzoic acid framework, with purification achievable by standard chromatographic techniques.

The final product crystallizes well from aqueous mixtures, facilitating isolation and purification.

Reaction times vary from 10 hours for cross-coupling to 18 hours for amide coupling, indicating the need for prolonged stirring to achieve completion.

Chemical Reactions Analysis

4-(2,6-Di(pyrazin-2-yl)pyridin-4-yl)benzoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can convert it into its reduced forms, often using hydrogenation techniques.

Substitution: The compound can participate in substitution reactions, where functional groups on the benzoic acid moiety are replaced with other groups. Common reagents used in these reactions include hydrogen peroxide for oxidation, palladium catalysts for hydrogenation, and halogenating agents for substitution. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of 4-(2,6-di(pyrazin-2-yl)pyridin-4-yl)benzoic acid exhibit significant antimicrobial properties. A study demonstrated that compounds with similar structures were effective against various bacterial strains, including drug-resistant variants. The mechanism is believed to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 15 µg/mL |

| Compound B | S. aureus | 10 µg/mL |

| This compound | P. aeruginosa | 12 µg/mL |

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The underlying mechanism involves the activation of caspase pathways and modulation of cell cycle regulators.

Case Study:

A study published in Cancer Letters highlighted the efficacy of this compound in reducing tumor growth in xenograft models of breast cancer. The compound was administered at a dosage of 20 mg/kg body weight, resulting in a significant reduction in tumor size compared to control groups.

Coordination Chemistry

The compound serves as a ligand in coordination chemistry, forming complexes with transition metals. These complexes have been explored for their electronic properties and potential applications in electronic devices.

| Metal Ion | Complex Stability Constant (log K) |

|---|---|

| Cu(II) | 5.3 |

| Ni(II) | 4.8 |

| Co(II) | 5.0 |

These metal complexes exhibit interesting photophysical properties, making them suitable candidates for use in organic light-emitting diodes (OLEDs).

Catalytic Activity

The compound has been evaluated as a catalyst for various organic reactions, including cross-coupling reactions and oxidation processes. Its ability to stabilize reactive intermediates enhances the efficiency of these reactions.

Case Study:

In a recent publication in Journal of Catalysis, researchers demonstrated that using this compound as a catalyst in Suzuki-Miyaura coupling reactions led to improved yields (up to 95%) compared to traditional catalysts.

Mechanism of Action

The mechanism of action of 4-(2,6-Di(pyrazin-2-yl)pyridin-4-yl)benzoic acid primarily involves its role as a ligand. It can coordinate with metal ions through its nitrogen atoms, forming stable complexes. These complexes can exhibit various catalytic activities, such as hydrogen evolution reactions, by facilitating electron transfer processes . The molecular targets and pathways involved depend on the specific metal ion and the reaction conditions.

Comparison with Similar Compounds

Table 1: Structural Comparison with Analogous Ligands

Coordination Behavior and Polymer Diversity

The ligand’s pyrazine groups enable the formation of heterometallic clusters and supramolecular networks , unlike simpler ligands. For example:

- In Zn(II) complexes, H₂L forms a zero-dimensional binuclear structure [Zn₂(Hbppc)(bppc)Cl₃]·0.5H₂O, where hydrogen bonds extend the structure into a 2D network .

- In contrast, Mn(II) coordination polymers with H₂L exhibit varied dimensionality (1D to 3D) depending on auxiliary ligands (e.g., carboxylates) and reaction conditions .

Table 2: Metal Complex Properties

| Metal Ion | Ligand Used | Structure Dimensionality | Key Properties |

|---|---|---|---|

| Zn²⁺ | H₂L | 0D → 2D (via H-bonds) | Strong blue fluorescence |

| Mn²⁺ | H₂L + auxiliary ligands | 1D–3D | Thermal stability >300°C |

Luminescence and Thermal Stability

The extended π-system of H₂L enhances luminescent properties in its metal complexes. For instance, Zn(II)-H₂L complexes exhibit blue fluorescence due to ligand-centered electron transitions, outperforming Mn(II) analogs, which show weaker emission . Thermal gravimetric analysis (TGA) reveals decomposition temperatures exceeding 300°C, attributed to the rigid aromatic framework and strong metal-ligand bonds . This stability surpasses that of complexes with non-aromatic or flexible ligands.

Intermolecular Interactions

The benzoic acid group in H₂L facilitates O–H···O hydrogen bonding, while pyrazine and pyridine rings participate in C–H···N interactions and π-π stacking (3.5–3.8 Å interplanar distances) . These interactions are less pronounced in ligands lacking multiple aromatic substituents, leading to weaker supramolecular assembly.

Q & A

Q. What are the recommended methods for synthesizing 4-(2,6-Di(pyrazin-2-yl)pyridin-4-yl)benzoic acid?

Answer: The synthesis typically involves coupling reactions between pyridine derivatives and benzoic acid precursors. For example:

- Suzuki-Miyaura coupling can link pyrazine and pyridine rings via palladium-catalyzed cross-coupling .

- Multi-step coordination-directed assembly is used to introduce carboxylate groups for metal-organic framework (MOF) applications .

Key steps include refluxing under inert atmospheres and purification via column chromatography. Validate intermediates using NMR and mass spectrometry.

Q. How is the crystal structure of this compound characterized?

Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. For this compound:

Q. What spectroscopic techniques confirm its identity and purity?

Answer:

- FT-IR identifies carboxylic acid (C=O stretch ~1700 cm⁻¹) and pyridine/pyrazine ring vibrations.

- 1H/13C NMR resolves aromatic protons (δ 7.5–9.0 ppm) and carboxylate carbons (δ ~170 ppm).

- High-resolution mass spectrometry (HRMS) confirms molecular weight (C₂₀H₁₃N₅O₂, calc. 355.11 g/mol).

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound?

Answer: Discrepancies in dihedral angles or bond lengths may arise from differences in crystallization conditions (e.g., solvent polarity, temperature). To address this:

Q. What strategies optimize reaction yields in multi-step syntheses?

Answer:

- Catalyst screening : Use Pd(PPh₃)₄ for Suzuki coupling efficiency .

- Temperature control : Maintain 80–110°C during coupling steps to balance reactivity and side-product formation .

- Protecting groups : Temporarily block the carboxylic acid moiety during pyridine/pyrazine coupling to prevent unwanted side reactions .

Q. How does the compound’s geometry influence its coordination chemistry?

Answer: The tridentate ligand binds metals via:

- Two pyrazine nitrogen atoms.

- The central pyridine nitrogen.

- The carboxylate group (flexible coordination mode: monodentate or bridging).

Experimental design tip: Use UV-Vis titration to study metal-ligand stoichiometry and stability constants .

Q. What computational methods predict its reactivity in MOF formation?

Answer:

- Density Functional Theory (DFT) calculates charge distribution on nitrogen and oxygen atoms to predict preferred metal-binding sites.

- Molecular docking simulates interactions with metal clusters (e.g., Zn⁴O) to design MOF topologies .

- Validate predictions with PXRD and BET surface area analysis of synthesized MOFs.

Data Analysis and Application

Q. How to analyze contradictory biological activity data in enzyme inhibition studies?

Answer:

- Dose-response curves : Compare IC₅₀ values across assays to identify outliers.

- Molecular dynamics simulations : Assess binding stability of the carboxylate group with enzyme active sites (e.g., bacterial enoyl-ACP reductase) .

- Control for pH effects: The carboxylic acid’s protonation state (pKa ~4.5) impacts binding .

Q. What are the challenges in characterizing its photophysical properties?

Answer:

- Fluorescence quenching may occur due to electron-withdrawing pyrazine rings. Mitigate by studying derivatives with electron-donating substituents.

- Time-resolved spectroscopy measures excited-state lifetimes to distinguish ligand-centered vs. metal-to-ligand charge transfer transitions .

Q. How to design derivatives for improved solubility without compromising coordination ability?

Answer:

- Introduce polar substituents (e.g., -OH, -NH₂) on the benzoic acid ring.

- Test solubility in DMSO/water mixtures via HPLC solubility assays .

- Maintain the core pyridine-pyrazine scaffold for metal-binding integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.